molecular formula C23H17N3O5 B5142400 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

Cat. No.: B5142400
M. Wt: 415.4 g/mol
InChI Key: ANBFDVKHKKQALL-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique structure. It is characterized by its multiple ring systems and the presence of a benzodioxole moiety.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-25-21-18(22(28)26(2)23(25)29)16(11-7-8-14-15(9-11)31-10-30-14)17-19(24-21)12-5-3-4-6-13(12)20(17)27/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBFDVKHKKQALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC6=C(C=C5)OCO6)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors such as tetrahydro-1H-benzo[b]azonin-2,7-dione. The synthetic route may include steps like cyclization, oxidation, and functional group modifications to achieve the final structure.

Industrial Production Methods

the principles of organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological potential, including chiral resolution studies, is ongoing.

    Industry: It may be explored for use in creating new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use, such as its potential therapeutic effects or material properties.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-1H-benzo[b]azonin-2,7-dione: A precursor in the synthesis of the compound.

    Annulated pyrrolobenzo[1,4]diazepines: Similar ring systems explored for new materials or therapeutic agents.

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione lies in its complex structure and potential for diverse applications in scientific research. Its multiple ring systems and functional groups make it a versatile compound for various studies.

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